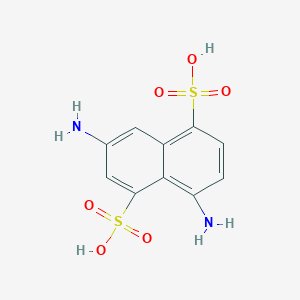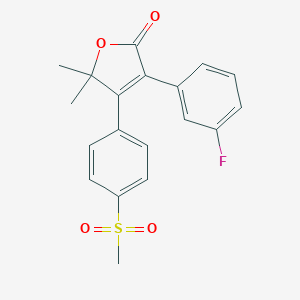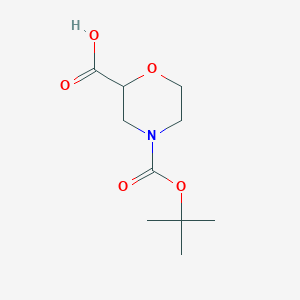
3,8-Diaminonaphthalene-1,5-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diaminonaphthalene-1,5-disulphonic acid (also known as dansyl acid) is a fluorescent dye that is commonly used in scientific research. It is a derivative of naphthalene and contains two amino groups and two sulfonic acid groups. Dansyl acid is highly water-soluble and has a high molar extinction coefficient, making it a popular choice for labeling proteins, nucleic acids, and other biomolecules.
Wirkmechanismus
The mechanism of action of dansyl acid is based on its ability to fluoresce when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, allowing it to be detected and tracked using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
Dansyl acid is generally considered to be non-toxic and has no known physiological effects. However, its use as a label for biomolecules can affect their function and interactions, and care must be taken to ensure that the labeling process does not interfere with the biological activity of the molecule.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using dansyl acid as a fluorescent label is its high water solubility and strong fluorescence signal, which makes it easy to detect and track. However, its use is limited by its potential to interfere with the biological activity of labeled molecules, and care must be taken to ensure that the labeling process does not alter their function.
Zukünftige Richtungen
There are several potential future directions for research involving dansyl acid. One area of interest is the development of new labeling strategies that minimize the potential for interference with biomolecule function. Another area of interest is the use of dansyl acid in combination with other fluorescent labels to track multiple biomolecules simultaneously. Finally, there is potential for dansyl acid to be used in the development of new diagnostic tools and therapies for diseases such as cancer and Alzheimer's.
Synthesemethoden
Dansyl acid can be synthesized through a multi-step process involving the reaction of naphthalene with nitric acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with sulfuric acid and sodium nitrite to form the final compound.
Wissenschaftliche Forschungsanwendungen
Dansyl acid is widely used in scientific research as a fluorescent label for biomolecules. It can be attached to proteins, nucleic acids, and other biomolecules to track their movement and interactions within cells. Dansyl acid is also used in enzyme assays to measure enzyme activity and in high-throughput screening assays to identify potential drug candidates.
Eigenschaften
CAS-Nummer |
19659-81-5 |
|---|---|
Molekularformel |
C10H10N2O6S2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
3,8-diaminonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H10N2O6S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
IQCQWQDFHQPFIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
Andere CAS-Nummern |
19659-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)





![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)



